Pirarubicin -

Pirarubicin

Catalog Number: EVT-8137404
CAS Number:
Molecular Formula: C32H37NO12
Molecular Weight: 627.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(7S,9S)-7-[[(2R,4S,5S,6S)-4-amino-6-methyl-5-[[(2R)-2-oxanyl]oxy]-2-oxanyl]oxy]-6,9,11-trihydroxy-9-(2-hydroxy-1-oxoethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is an anthracycline.
Pirarubicin is an analogue of the anthracycline antineoplastic antibiotic doxorubicin. Pirarubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent is less cardiotoxic than doxorubicin and exhibits activity against some doxorubicin-resistant cell lines. (NCI04)
Overview

Source: Pirarubicin is derived from the natural compound doxorubicin, which is produced by the fermentation of the bacterium Streptomyces peucetius. It was developed to enhance the efficacy and reduce the side effects associated with doxorubicin.

Classification: Pirarubicin is classified as an anthracycline antitumor antibiotic. It is primarily used in the treatment of various cancers, including breast cancer, bladder cancer, and soft tissue sarcomas. Its mechanism involves intercalation into DNA and inhibition of topoisomerase II, leading to apoptosis in rapidly dividing cells.

Synthesis Analysis

Methods: The synthesis of pirarubicin typically involves a multi-step chemical process. One common method includes:

  1. Starting Material: The synthesis often begins with daunorubicin or doxorubicin as a precursor.
  2. Modification: Chemical modifications are made to the sugar moiety or the aglycone part of the molecule to yield pirarubicin.
  3. Reactions: Key reactions include acetylation and reduction steps which modify functional groups to achieve the desired pharmacological properties.

Technical details involve using reagents such as acetic anhydride for acetylation and sodium borohydride for reduction processes. The final product is purified through crystallization or chromatography techniques.

Molecular Structure Analysis

Structure: Pirarubicin has a complex molecular structure characterized by a tetracyclic ring system typical of anthracyclines. Its chemical formula is C26H27N1O5C_{26}H_{27}N_{1}O_{5}, and it features a hydroxyl group that enhances its solubility and biological activity.

Data:

  • Molecular Weight: Approximately 463.5 g/mol
  • Melting Point: Around 210 °C
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
Chemical Reactions Analysis

Pirarubicin undergoes several chemical reactions that are crucial for its therapeutic action:

  1. DNA Intercalation: The planar structure allows it to intercalate between base pairs in DNA.
  2. Topoisomerase II Inhibition: It stabilizes the complex formed between topoisomerase II and DNA, preventing proper DNA replication.
  3. Reactive Oxygen Species Generation: Upon reduction, it can generate reactive oxygen species that contribute to cellular damage and apoptosis.

These reactions are fundamental to its effectiveness as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of pirarubicin involves several key processes:

  1. DNA Binding: Pirarubicin intercalates into DNA strands, disrupting normal function.
  2. Inhibition of Topoisomerase II: By stabilizing the topoisomerase II-DNA complex, it prevents DNA strand re-ligation after replication.
  3. Induction of Apoptosis: The resultant DNA damage triggers cellular pathways leading to programmed cell death.

Data from clinical studies indicate that pirarubicin exhibits significant cytotoxicity against various tumor cell lines, contributing to its use in chemotherapy regimens.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a red powder.
  • Odor: Odorless.
  • Stability: Sensitive to light; should be stored in dark conditions.

Chemical Properties

  • pH Range: Solutions are usually acidic (pH 4-6).
  • Reactivity: Reacts with strong oxidizers; stability can be compromised under extreme pH conditions.

Relevant analyses have shown that pirarubicin retains activity over a wide range of temperatures but should be handled with care due to its potential cytotoxic effects.

Applications

Pirarubicin is primarily used in oncology for:

  • Chemotherapy Regimens: Effective against solid tumors such as breast cancer and bladder cancer.
  • Combination Therapy: Often used in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance.
  • Research Applications: Studied for its mechanisms in drug resistance and potential modifications for improved therapeutic profiles.
Introduction to Pirarubicin in Oncology Research

Historical Development and Structural Derivatization from Anthracyclines

Pirarubicin emerged from systematic efforts to modify doxorubicin’s molecular structure, which commenced in the late 1970s. Researchers at the Institute of Microbial Chemistry (Japan) introduced a tetrahydropyranyl group at the 4′-position of the daunosamine sugar, enhancing the molecule’s lipophilicity. This modification, patented in 1979, yielded a compound with distinct cellular uptake kinetics and reduced cardiotoxicity potential compared to its parent compound [1] [4]. The structural alteration is represented as follows:

Table 1: Molecular Comparison of Pirarubicin and Doxorubicin

CharacteristicPirarubicinDoxorubicin
Chemical FormulaC₃₂H₃₇NO₁₂C₂₇H₂₉NO₁₁
Molecular Weight627.64 g/mol543.52 g/mol
Sugar ModificationTetrahydropyranyl groupNone (native aminosugar)
Log P (Octanol-Water)Increased lipophilicityModerate lipophilicity

This tetrahydropyranyl substitution fundamentally altered the molecule's biochemical behavior. The enhanced lipophilicity facilitates more rapid cellular internalization, with studies demonstrating intracellular concentrations peak within minutes rather than hours required for doxorubicin. Additionally, the modification preserves the core anthracycline pharmacophore responsible for DNA intercalation and topoisomerase II inhibition, maintaining potent cytotoxic activity while altering pharmacokinetic and resistance profiles [1] [8] [9].

Significance in Overcoming Multidrug Resistance Mechanisms

Multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), remains a major obstacle in anthracycline therapy. Pirarubicin demonstrates a remarkable ability to circumvent this resistance through multiple interconnected mechanisms:

  • Altered Efflux Kinetics: Unlike doxorubicin, pirarubicin's cellular uptake occurs at a rate (30-100x faster than doxorubicin) that exceeds P-gp-mediated efflux capacity. This kinetic advantage allows intracellular accumulation even in P-gp-overexpressing cells [9] [5]. Resistance factors (R) calculated as IC₅₀ resistant cells/IC₅₀ parental cells reveal pirarubicin's superior retention:

Table 2: Resistance Factors in Osteosarcoma Models

AgentResistance Factor (MG63/DOX vs. MG63)Resistance Classification
Doxorubicin121.6High resistance
Gemcitabine108.3High resistance
Pirarubicin3.73Low resistance
Cisplatin0.91No resistance
  • Modulation of Cell Cycle Regulators: In P-gp-overexpressing osteosarcoma cells (MG63/DOX), pirarubicin (200-1000 ng/mL) induces G2/M arrest through coordinated regulation of cyclin-dependent kinases. It downregulates cyclin B1 expression, decreases Cdc2 phosphorylation at Thr161 (activation site), and increases phosphorylation at Thr14/Tyr15 (inhibitory sites). Simultaneously, it elevates phosphorylated Cdc25C (Ser216), an inactivated form that cannot activate Cdc2-cyclin B1 complexes. This multipoint suppression of the G2/M transition machinery contributes to its cytotoxicity against resistant phenotypes [2].

  • Transporter Substrate Specificity: While pirarubicin remains a P-gp substrate, its transport kinetics differ substantially from classical anthracyclines. Competition assays in leukemia models reveal non-competitive inhibition between pirarubicin and doxorubicin, suggesting distinct binding domains or alternative transport pathways. This may explain its partial circumvention of P-gp-mediated resistance in breast cancer tissues observed in histoculture drug response assays [7] [9].

Role in Modern Chemotherapeutic Regimens: Comparative Advantages Over Doxorubicin

Pirarubicin’s integration into clinical practice stems from its balanced efficacy and tolerability profile relative to doxorubicin, evidenced by both laboratory and long-term clinical data:

  • Therapeutic Efficacy Comparisons:
  • In stage IIB limb osteosarcoma (n=112), neoadjuvant/adjuvant regimens containing pirarubicin (with cisplatin/ifosfamide/methotrexate) demonstrated equivalent limb salvage rates, histologic response rates, and 2-year survival metrics compared to doxorubicin-containing protocols. Median disease-free survival and overall survival showed no statistically significant differences at 95.7 months follow-up [3].
  • Aggressive non-Hodgkin lymphoma studies (n=459, 15-year follow-up) revealed comparable complete response rates (THP-COP: 57.1% vs. CHOP: 57.0%; p=0.998) and 8-year overall survival (55.8% vs. 56.7%). These findings confirm pirarubicin as a viable alternative in anthracycline-dependent protocols [10].

  • Pharmacodynamic Advantages:

  • Nuclear Targeting: Pirarubicin's rapid nuclear localization (≤5 minutes vs. ≥30 minutes for doxorubicin) enhances its DNA-binding capacity. This accelerates DNA fragmentation and topoisomerase II inhibition, potentially increasing tumor cell kill per exposure cycle [1] [8].
  • Immunogenic Effects: When encapsulated in nanostructured lipid carriers (NLCs) conjugated with iRGD peptides, pirarubicin demonstrates enhanced tumor accumulation and immunogenic cell death induction. This formulation increases CD8+ T-cell infiltration and reduces immunosuppressive cells in breast cancer models, effects not observed with conventional doxorubicin [1].

  • Extended Applications in Resistance-Prone Malignancies:

  • Pirarubicin-based HPMA copolymer conjugates exploit enhanced permeability and retention (EPR) effects for targeted delivery. In doxorubicin-resistant neuroblastoma models (NB4-Dox, NB3-Dox), these nanocarriers achieve significantly higher intracellular concentrations than free drug formulations, demonstrating substantial cytotoxicity even at sub-micromolar concentrations [5].
  • Its efficacy in acute myelogenous leukemia associated with Down syndrome highlights potential utility in biologically distinct malignancies where conventional anthracyclines exhibit suboptimal responses [1].

Properties

Product Name

Pirarubicin

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2R)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C32H37NO12

Molecular Weight

627.6 g/mol

InChI

InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14-,17-,19-,21+,22-,31+,32-/m0/s1

InChI Key

KMSKQZKKOZQFFG-YXRRJAAWSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@@H]6CCCCO6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.